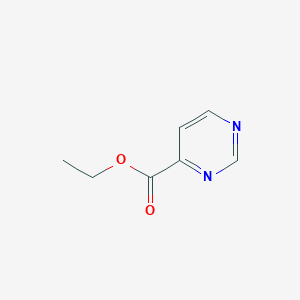
吡啶-4-甲酸乙酯
概述
描述
“Ethyl pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 . It is used in various applications in scientific research .
Synthesis Analysis
The synthesis of “Ethyl pyrimidine-4-carboxylate” has been discussed in several studies . For instance, one study described the synthesis of these derivatives and their biological activities . Another study discussed the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .
Molecular Structure Analysis
The molecular structure of “Ethyl pyrimidine-4-carboxylate” consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 152.15 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “Ethyl pyrimidine-4-carboxylate” have been studied in various contexts . For example, one study discussed the reaction of the compound with amino phenyl urea and thiourea derivatives .
Physical And Chemical Properties Analysis
“Ethyl pyrimidine-4-carboxylate” is a solid substance under normal conditions . It is stable under normal conditions and incompatible with strong oxidizing agents .
科学研究应用
合成和化学反应
- 吡啶-4-甲酸乙酯衍生物,如 4-氧代吡啶并[1,2-a]嘧啶-3-甲酸乙酯,用于合成各种化合物。它们经过烷基化形成季盐,然后分解生成不同的衍生物,如 2-烷基氨基吡啶 (Landquist,1971)。
- 该化合物还参与无溶剂条件下的微波介导区域选择性合成,生成新型吡啶并[1,2-a]嘧啶 (Eynde 等,2001)。
治疗应用
- 吡啶-4-甲酸乙酯衍生物因其在抗氧化和放射保护活性方面的潜力而受到探索。例如,一种新型嘧啶衍生物在果蝇模型中被评估了体外抗氧化活性和体内放射保护作用 (Mohan 等,2014)。
- 一些衍生物显示出作为抗溃疡剂的潜力。这包括乙基-2 [(取代硫代) 1, 4 二氢 6 甲基 4 苯基] 5 嘧啶甲酸酯等化合物,它们在实验研究中表现出显着的抗溃疡活性 (Gupta 等,2014)。
生物活性研究
- 乙基 2-[(3-甲基-2,5-二氧代(3-吡咯烷基))氨基]-4-(三氟甲基)嘧啶-5-甲酸酯及其类似物已被合成并评估为 AP-1 和 NF-κB 介导的基因表达的抑制剂,表明其潜在的治疗应用 (Palanki 等,2002)。
抗过敏应用
- 一系列 3,4-二氢-4-氧代噻吩并[2,3-d]嘧啶-2-羧酸衍生物,包括乙基 6-乙基-3,4-二氢-4-氧代噻吩并[2,3-d]嘧啶-2-甲酸酯,在体外和体内试验中表现出显着的抗过敏活性 (Temple 等,1979)。
光学和电子特性
- 包括吡啶-4-甲酸乙酯在内的嘧啶衍生物因其非线性光学 (NLO) 特性而受到研究,在光电和高科技应用中显示出潜在的应用 (Hussain 等,2020)。
安全和危害
未来方向
The future directions for “Ethyl pyrimidine-4-carboxylate” research could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, more studies are needed to fully understand its mechanism of action and its potential applications in medicinal chemistry .
作用机制
Target of Action
Ethyl pyrimidine-4-carboxylate and its derivatives have been shown to target neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, contributing to neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects several biochemical pathways. The primary mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play a significant role in the progression of neurodegenerative diseases and other neurological disorders .
Result of Action
The result of the compound’s action is promising neuroprotective and anti-inflammatory properties . It has been shown to exhibit significant anti-neuroinflammatory properties and promising neuroprotective activity . This makes it a potential candidate for the development of treatments for neurodegenerative diseases and other neurological disorders .
Action Environment
The action of Ethyl pyrimidine-4-carboxylate can be influenced by various environmental factors. These factors can include the pH of the reaction medium , the presence of electron-withdrawing groups , and the thermodynamic stability of the starting compound and the product . Understanding these factors is crucial for optimizing the compound’s action, efficacy, and stability.
属性
IUPAC Name |
ethyl pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-5-9-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRWSNAREGLUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545651 | |
| Record name | Ethyl pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl pyrimidine-4-carboxylate | |
CAS RN |
62846-82-6 | |
| Record name | Ethyl pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl Pyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the chemoselective synthesis of ethyl pyrimidine-4-carboxylates described in the research?
A1: The research [] highlights a novel synthetic route for ethyl 2,5-disubstituted pyrimidine-4-carboxylates. The reaction utilizes unsymmetrical enamino diketones and N–C–N dinucleophiles, achieving high chemoselectivity. This is significant because it allows for the controlled and specific addition of substituents onto the pyrimidine ring, expanding the possibilities for creating diverse pyrimidine derivatives. This control is crucial for exploring the structure-activity relationships of these compounds and potentially identifying novel drug candidates.
Q2: What specific application of ethyl pyrimidine-4-carboxylates is explored in the research?
A2: The research [] goes beyond just synthesis and demonstrates the utility of the synthesized ethyl pyrimidine-4-carboxylates by utilizing them as precursors for creating another important class of compounds: pyrimido[4,5-d]pyridazin-8(7H)-ones. This highlights the potential of these synthesized intermediates in building more complex heterocyclic systems, which are often found in biologically active molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



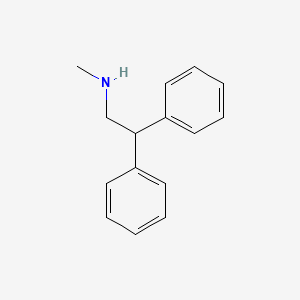
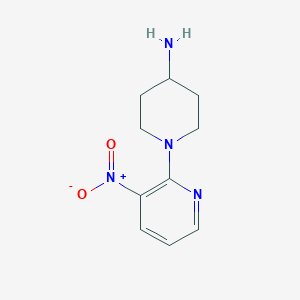

![Methyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1315494.png)
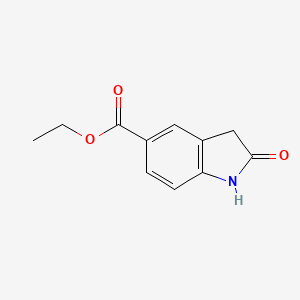



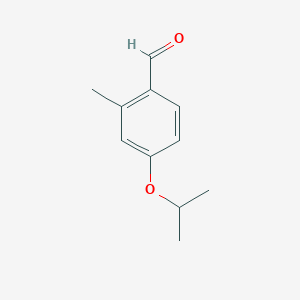
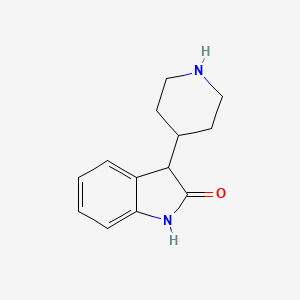
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1315508.png)
![1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B1315511.png)